3-Ethenyl-4-methyl-1,3-oxazolidin-2-one
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Overview
Description
3-Ethenyl-4-methyl-1,3-oxazolidin-2-one is an organic compound with the molecular formula C6H9NO2. It belongs to the class of oxazolidinones, which are known for their diverse applications in various fields, including pharmaceuticals and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-4-methyl-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of amino alcohols with carbonyl compounds. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-4-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The vinyl group in the compound can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
Scientific Research Applications
3-Ethenyl-4-methyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-ethenyl-4-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial properties, it inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell . The exact molecular pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2-Oxazolidinone: A simpler oxazolidinone with similar chemical properties but different applications.
3-Methyl-2-oxazolidinone: Another oxazolidinone derivative used in different industrial applications.
Tedizolid phosphate: An oxazolidinone antibiotic with a similar mechanism of action but different clinical applications.
Uniqueness
3-Ethenyl-4-methyl-1,3-oxazolidin-2-one is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its vinyl group provides additional reactivity, making it a versatile compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
89464-36-8 |
---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-ethenyl-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H9NO2/c1-3-7-5(2)4-9-6(7)8/h3,5H,1,4H2,2H3 |
InChI Key |
BKKDPCPRVWPIEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=O)N1C=C |
Origin of Product |
United States |
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